Enarodustat (JTZ-951) is a novel, orally available small molecule classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, ] It acts as an erythropoiesis-stimulating agent by mimicking the body's adaptive response to hypoxic conditions. [, ] Enarodustat is currently being investigated for its potential in treating anemia associated with chronic kidney disease (CKD). [, , , , , , , ]
Enarodustat, also known by its developmental code JTZ-951, is derived from a series of chemical syntheses designed to create effective inhibitors of hypoxia-inducible factor prolyl hydroxylases. These enzymes play a critical role in the regulation of erythropoiesis by modulating the stability of hypoxia-inducible factors, which are essential for erythropoietin production. The molecular formula of enarodustat is , and it has been classified under small molecule drugs targeting chronic renal failure anemia .
The synthesis of enarodustat involves several key steps:
Enarodustat's molecular structure features a phenyl ring connected to a triazolopyridine moiety via a two-carbon alkyl chain. Key structural components include:
The InChIKey for enarodustat is BPZAJOSLAXGKFI-UHFFFAOYSA-N, which aids in database searches for chemical properties and interactions .
Enarodustat undergoes several chemical reactions during its synthesis:
These reactions are characterized by their specificity and efficiency, enabling the production of enarodustat in high yields across multiple steps .
Enarodustat functions by inhibiting hypoxia-inducible factor prolyl hydroxylases, which leads to increased levels of hypoxia-inducible factors in the cell. This mechanism enhances erythropoietin production, stimulating red blood cell formation. The inhibition occurs through competitive binding at the active site of these enzymes, effectively mimicking low oxygen conditions without actual hypoxia .
These properties are crucial for understanding how enarodustat behaves in biological systems and its formulation as a therapeutic agent .
Enarodustat has been primarily studied for its application in treating anemia associated with chronic kidney disease. Clinical trials have demonstrated its efficacy in maintaining hemoglobin levels comparable to existing therapies like darbepoetin alfa while offering potential advantages in administration frequency and patient compliance. Furthermore, ongoing research explores its broader applications in other types of anemia and potential roles in enhancing erythropoiesis under various pathological conditions .
Enarodustat (development code JTZ-951, brand name ENAROY®) is an orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for treating anemia associated with chronic kidney disease (CKD). It represents a paradigm shift from conventional injectable erythropoiesis-stimulating agents (ESAs) by harnessing physiological oxygen-sensing pathways to stimulate erythropoiesis and improve iron utilization [1] [7].
Enarodustat was discovered and developed by Japan Tobacco Inc., with its first global approval granted in Japan in September 2020 for anemia management in CKD patients [1] [8]. This approval was based on a comprehensive clinical development program including multiple phase 2 and phase 3 trials demonstrating efficacy and safety. The drug is currently undergoing clinical evaluation in the United States and South Korea through licensing agreements with JW Pharmaceutical [1] [3].
Key regulatory and developmental milestones include:
Table 1: Developmental Milestones of Enarodustat
Year | Development Phase | Key Outcomes |
---|---|---|
2016 | Phase 2 trials initiated | Dose-responsive hemoglobin elevation established in CKD patients [1] |
2018 | Phase 3 SYMPHONY ND trial initiated | Randomized comparison against darbepoetin alfa in non-dialysis CKD [2] |
2020 | Japanese regulatory approval | Approved for anemia in CKD (dialysis and non-dialysis) [1] [8] |
2021 | SYMPHONY long-term studies published | 52-week safety and efficacy data in dialysis and non-dialysis CKD [3] |
Enarodustat inhibits HIF prolyl hydroxylase enzymes (PHD1-3), preventing oxygen-dependent degradation of hypoxia-inducible factor alpha (HIF-α) subunits. This stabilization leads to:
This multimodal mechanism distinguishes enarodustat from conventional ESAs by simultaneously addressing both erythropoietin deficiency and iron-restricted erythropoiesis—two fundamental pathophysiological components of renal anemia [7] [9].
Non-dialysis CKD populations:The phase 3 SYMPHONY ND trial randomized erythropoiesis-stimulating agent (ESA)-naïve and ESA-treated patients to enarodustat or darbepoetin alfa (DA) for 24 weeks. Key findings included:
Table 2: Hemoglobin Outcomes in Phase 3 Clinical Trials
Trial (Population) | Duration | Treatment Group | Mean Hb (g/dl) | Target Range Achievement | Hb Stability |
---|---|---|---|---|---|
SYMPHONY ND (Non-dialysis) [2] [6] | 24 weeks | Enarodustat (n=103) | 10.96 (10.84–11.07) | 89.7% | Comparable to DA |
Darbepoetin alfa (n=104) | 10.87 (10.75–10.99) | 90.1% | Reference standard | ||
SYMPHONY ND-Long (Non-dialysis) [3] | 52 weeks | Enarodustat (n=132) | 11.02 (10.91–11.13) | 88.6% | Sustained response |
SYMPHONY HD-Long (Hemodialysis) [3] | 52 weeks | Enarodustat (n=136) | 10.89 (10.78–11.00) | 86.8% | Sustained response |
Dialysis-dependent CKD:In the 52-week SYMPHONY HD-Long study of hemodialysis patients:
Enarodustat demonstrates unique pharmacodynamic effects on iron homeostasis that translate to clinical advantages:
Table 3: Effects on Iron Metabolism Parameters
Parameter | Change vs. Baseline | Change vs. ESA Treatment | Clinical Significance |
---|---|---|---|
Serum Hepcidin | ↓ 41.2% | ↓ 24.3% vs. DA [2] [9] | Improved iron mobilization from stores |
Ferritin | ↓ 35.6% | ↓ 33.5% vs. DA [2] | Reduced inflammation-induced iron sequestration |
TIBC/Transferrin | ↑ 18.7% | ↑ 17.8% vs. DA [2] | Enhanced iron transport capacity |
TSAT | ↔ | ↑ 9.8% vs. DA [9] | Improved iron availability for erythropoiesis |
Preclinical studies in rat models of anemia of inflammation demonstrated that enarodustat, unlike recombinant erythropoietin:
These effects occur without depleting hepatic iron stores, indicating superior iron recycling efficiency compared to ESAs [9]. The iron-friendly profile may reduce intravenous iron requirements in CKD patients, particularly those with functional iron deficiency or inflammation-induced iron restriction.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7